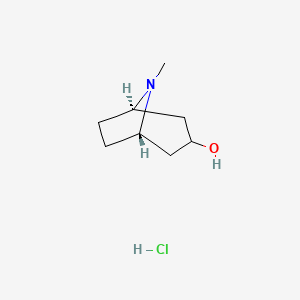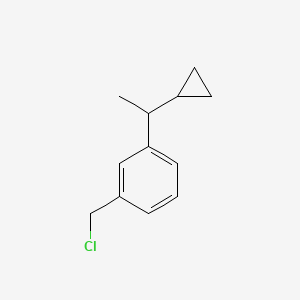
(2-bromo-4-cyanophenyl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-bromo-4-cyanophenyl) acetate is an organic compound characterized by the presence of an ester functional group, a bromine atom, and a cyano group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 2-bromo-4-cyano-phenyl ester typically involves the esterification of 2-bromo-4-cyano-phenol with acetic acid. This reaction can be catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of acetic acid 2-bromo-4-cyano-phenyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in acetic acid 2-bromo-4-cyano-phenyl ester can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The cyano group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.
Hydrolysis: The major products are 2-bromo-4-cyano-phenol and acetic acid.
Oxidation and Reduction: Various cyano derivatives and reduced forms of the compound can be obtained.
科学的研究の応用
(2-bromo-4-cyanophenyl) acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives may have potential therapeutic properties and can be used in drug development.
Material Science: It can be used in the development of novel materials with specific chemical properties.
Biological Studies: The compound can be used to study the effects of bromine and cyano groups on biological systems.
作用機序
The mechanism of action of acetic acid 2-bromo-4-cyano-phenyl ester involves its interaction with various molecular targets. The bromine atom and cyano group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules. The ester group can undergo hydrolysis, releasing acetic acid and the corresponding phenol, which can further participate in biochemical pathways.
類似化合物との比較
Acetic acid 2-bromo-4-nitro-phenyl ester: Similar structure but with a nitro group instead of a cyano group.
Acetic acid 2-chloro-4-cyano-phenyl ester: Similar structure but with a chlorine atom instead of a bromine atom.
Acetic acid 2-bromo-4-methyl-phenyl ester: Similar structure but with a methyl group instead of a cyano group.
Uniqueness: (2-bromo-4-cyanophenyl) acetate is unique due to the presence of both bromine and cyano groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various chemical and biological studies.
特性
分子式 |
C9H6BrNO2 |
|---|---|
分子量 |
240.05 g/mol |
IUPAC名 |
(2-bromo-4-cyanophenyl) acetate |
InChI |
InChI=1S/C9H6BrNO2/c1-6(12)13-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3 |
InChIキー |
SNNPQVDJMRKRMH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanesulfonic acid, 3-[(1,1-dimethylethyl)methylamino]-](/img/structure/B8602113.png)


![5,8-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B8602148.png)
![7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8602151.png)

![Ethyl [3-(benzyloxy)-4-hydroxyphenyl]acetate](/img/structure/B8602165.png)

![2-[2-(4-Chloro-phenyl)-ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B8602169.png)


![5-(Propan-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B8602186.png)

![Thiourea, [3-(dimethylamino)-2-methylphenyl]-](/img/structure/B8602198.png)
